Cvt-313 - 199986-75-9

Cvt-313

Catalog Number: EVT-265830
CAS Number: 199986-75-9
Molecular Formula: C20H28N6O3
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CVT-313 is a competitive inhibitor of cyclin-dependent kinase 2 (Cdk2; IC50 = 0.5 µM in vitro). It displays 8.5- and 430-fold selectivity for Cdk2 over Cdk1 and Cdk4, respectively, and has no effect on other unrelated ATP-dependent serine/threonine kinases. CVT-313 induces cell cycle arrest at the G1/S boundary. CVT-313 is often used as a selective Cdk2 inhibitor, although at some concentrations and in some cells it may also inhibit Cdk1.1,2,3,4
CVT-313 is a potent and selective inhibitor of CDK2 that prevents neointimal proliferation. CVT-313 has an IC50 of 0.5 microM in vitro. Inhibition was competitive with respect to ATP (Ki = 95 nM), and selective CVT-313 had no effect on other, nonrelated ATP-dependent serine/threonine kinases. The growth of mouse, rat, and human cells in culture was also inhibited by CVT-313 with the IC50 for growth arrest ranging from 1.25 to 20 microM. CVT-313 is a promising candidate for evaluation in other disease models related to aberrant cell proliferation.

Flavopiridol

  • Compound Description: Flavopiridol is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, CDK4, and CDK9. It exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. []
  • Relevance: Similar to CVT-313, flavopiridol inhibits CDKs by competing with ATP for binding at the catalytic site. Both compounds have been investigated for their potential as cancer therapeutics. []

Olomoucine

  • Compound Description: Olomoucine is a purine derivative that acts as a potent and selective inhibitor of CDK1, CDK2, and CDK5. It exhibits anti-proliferative effects in various cell types. []
  • Relevance: Olomoucine, like CVT-313, is an ATP-competitive inhibitor of CDKs. Both compounds share a flat heterocyclic ring system that interacts with the purine-binding pocket of CDKs. []

Roscovitine

  • Compound Description: Roscovitine (also known as CYC202 or Seliciclib) is a selective inhibitor of CDKs, primarily targeting CDK2 and CDK9. It demonstrates anti-proliferative and pro-apoptotic effects in cancer cells. [, ]
  • Relevance: Roscovitine shares a similar mechanism of action with CVT-313, inhibiting CDK2 and blocking histone H1 phosphorylation. Both compounds have been investigated for their potential in cancer therapy. [, ]

Purvalanol

  • Compound Description: Purvalanol is a synthetic CDK inhibitor that targets CDK1, CDK2, and CDK4 with high affinity. It exhibits anti-proliferative activity against various cancer cells. []
  • Relevance: Purvalanol, similar to CVT-313, inhibits CDKs by competing for the ATP binding site. Both compounds have been studied for their potential as cancer therapeutics. []

SU9516

  • Compound Description: SU9516 is a selective inhibitor of CDKs, primarily targeting CDK2. It displays anti-proliferative and anti-angiogenic properties. []
  • Relevance: SU9516, like CVT-313, specifically inhibits CDK2, highlighting its potential as a targeted cancer therapy. []

NU6102

  • Compound Description: NU6102 is a selective inhibitor of CDK2, demonstrating potent anti-proliferative activity in various cancer cell lines. []
  • Relevance: NU6102 shares its target specificity with CVT-313, inhibiting CDK2 and affecting androgen receptor activity in breast cancer cells. Both compounds highlight the potential of CDK2 inhibition as a therapeutic strategy. []

Dinaciclib

  • Compound Description: Dinaciclib is a potent inhibitor of CDKs, particularly CDK1, CDK2, CDK5, and CDK9. It exhibits anti-proliferative and pro-apoptotic activity in various cancer cells. []
  • Relevance: While dinaciclib inhibits a broader range of CDKs, it shares CDK2 as a common target with CVT-313. This overlap underscores the importance of CDK2 as a therapeutic target. []

Ro3306

  • Compound Description: Ro3306 is a selective inhibitor of CDK1, demonstrating potent anti-proliferative activity in various cancer cell lines. []
  • Relevance: Although more selective towards CDK1, Ro3306 shares a similar mechanism of action with CVT-313 by inhibiting CDKs. []

ATP

  • Compound Description: Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of cells. It also acts as a substrate for kinases, including CDKs. [, , ]
  • Relevance: CVT-313 acts as a competitive inhibitor of ATP by binding to the ATP-binding pocket of CDK2. Understanding the interaction between ATP and CDK2 is crucial for designing effective inhibitors like CVT-313. [, , ]
Source and Classification

CVT-313 was identified from a library of purine analogs and has been characterized as a selective inhibitor of cyclin-dependent kinase 2, with an inhibitory concentration (IC50) of approximately 0.5 micromolar. Cyclin-dependent kinase 2 plays a crucial role in the transition from the G1 to S phase of the cell cycle, making it a significant target for therapeutic intervention in diseases characterized by aberrant cell proliferation, such as cancer .

Synthesis Analysis

The synthesis of CVT-313 involves several key steps typical for purine analogs. While specific synthetic routes may vary, general methods include:

  1. Starting Materials: The synthesis typically begins with readily available purine derivatives.
  2. Reactions: Key reactions may involve:
    • Alkylation: Introducing alkyl groups to modify the purine structure.
    • Amination: Adding amino groups to enhance binding affinity.
    • Cyclization: Forming cyclic structures that are essential for biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Technical parameters, such as temperature and reaction times, are optimized based on the specific synthetic pathway employed.

Molecular Structure Analysis

The molecular structure of CVT-313 has been elucidated through X-ray crystallography, revealing its binding conformation within cyclin-dependent kinase 2. Key features include:

  • Binding Site: CVT-313 occupies the ATP-binding site of cyclin-dependent kinase 2.
  • Hydrogen Bonding: The compound forms critical hydrogen bonds with residues such as Leucine 83, Aspartate 86, and Aspartate 145, which stabilize the complex .
  • Structural Data: The crystal structure indicates a root-mean-square deviation of 0.221 Å when compared to the apo form of cyclin-dependent kinase 2, suggesting minimal conformational changes upon binding .
Chemical Reactions Analysis

CVT-313 undergoes several significant chemical interactions:

  1. Inhibition Mechanism: It acts as a competitive inhibitor with respect to ATP, exhibiting a dissociation constant (Ki) of approximately 95 nanomolar .
  2. Cellular Effects: In vitro studies demonstrate that CVT-313 inhibits hyperphosphorylation of the retinoblastoma protein, leading to cell cycle arrest at the G1/S boundary in various human cell lines .
  3. In Vivo Studies: In animal models, such as the injured rat carotid artery model, CVT-313 significantly reduces neointimal formation, showcasing its potential in preventing restenosis .
Mechanism of Action

The mechanism by which CVT-313 exerts its biological effects involves:

  • Competitive Inhibition: By binding to the ATP-binding site on cyclin-dependent kinase 2, CVT-313 prevents ATP from accessing this site, thereby inhibiting kinase activity.
  • Cell Cycle Arrest: This inhibition leads to a blockade at the G1/S phase transition, effectively halting cell proliferation in response to growth signals .

Experimental data indicate that treatment with CVT-313 results in decreased phosphorylation levels of key substrates involved in cell cycle regulation.

Physical and Chemical Properties Analysis

CVT-313 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in dimethyl sulfoxide at concentrations exceeding 20 milligrams per milliliter .
  • Stability: Stability studies suggest that CVT-313 can be stored at low temperatures (below -20°C) for extended periods without significant degradation.

Additional properties include molecular weight and structural formula characteristics that facilitate its interaction with biological targets.

Applications

CVT-313 has multiple scientific applications:

  1. Cancer Research: Due to its potent inhibition of cyclin-dependent kinase 2, it is being explored as a therapeutic agent in various cancers where CDK2 plays a pivotal role in tumor growth and progression .
  2. Vascular Biology: Its efficacy in reducing neointimal hyperplasia positions it as a candidate for treating vascular proliferative disorders.
  3. Cell Cycle Studies: Researchers utilize CVT-313 to study cell cycle dynamics and the role of cyclin-dependent kinases in cellular processes.
Molecular Mechanism of Action of CVT-313 in CDK2 Inhibition

ATP-Competitive Binding Dynamics in the CDK2 Active Site

CVT-313 (Cdk2 Inhibitor III) functions as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), binding directly to the enzyme's catalytic cleft. Biochemical studies demonstrate that CVT-313 competes with ATP for binding at the kinase active site, exhibiting a dissociation constant (Ki) of 95 nM and an inhibitory concentration (IC50) of 0.5 μM against CDK2/cyclin complexes in vitro [1] [3]. This competitive mechanism is evidenced by kinetic analyses showing increased ATP requirements for half-maximal CDK2 activity in the presence of CVT-313 [1]. The compound's purine-based scaffold mimics the adenine moiety of ATP, enabling high-affinity interactions while exploiting structural features unique to CDK2's ATP-binding pocket [2] [5].

CVT-313 demonstrates remarkable selectivity for CDK2 over closely related kinases. Biochemical profiling reveals that inhibiting CDK1 requires an 8.5-fold higher concentration (IC50 = 4.2 μM), while CDK4 inhibition necessitates a 430-fold higher concentration (IC50 = 215 μM) [1] [7]. This selectivity profile is further evidenced by its minimal activity against non-cyclin-dependent kinases such as MAPK, PKA, and PKC (IC50 > 1.25 mM) [2] [7]. Thermal shift assays demonstrate that CVT-313 binding increases CDK2's melting temperature by 7°C, confirming substantial stabilization of the CDK2 structure upon inhibitor binding [5].

Table 1: Kinase Selectivity Profile of CVT-313

Kinase TargetIC50 (μM)Fold-Selectivity vs. CDK2Cellular Function
CDK2/Cyclin A0.51xG1/S transition
CDK2/Cyclin E0.51xG1/S transition
CDK1/Cyclin B4.28.5xG2/M transition
CDK4/Cyclin D1215430xG1 progression
CDK5/p250.4190.8xNeuronal function
CDK7/Cyclin H9.218.4xCDK-activating kinase
CDK9/Cyclin T12.34.6xTranscriptional elongation

Structural Basis of CVT-313 Interaction with Leu83, Asp86, and Asp145 Residues

The molecular interactions underlying CVT-313's specificity for CDK2 were elucidated through X-ray crystallography at 1.74 Å resolution [5]. The inhibitor forms direct hydrogen bonds with three key catalytic residues within the CDK2 ATP-binding pocket: Leu83, Asp86, and Asp145. The purine core of CVT-313 establishes a canonical hydrogen-bonding pattern with the kinase's hinge region, where N1 of the purine ring accepts a hydrogen bond from the backbone amide of Leu83, while its C6 amino group donates a hydrogen bond to the carbonyl oxygen of Glu81 [5]. These interactions mimic the hydrogen-bonding pattern observed in ATP-bound CDK2 but with significantly higher affinity due to additional contacts.

Beyond the hinge region interactions, CVT-313's cyclohexylmethyl and morpholinoethoxy extensions engage in hydrophobic interactions with the specificity pocket. The cyclohexyl group occupies a hydrophobic region formed by Ile10, Val18, Ala31, and Leu134, while the morpholinoethoxy side chain extends toward solvent-exposed regions, contributing to binding affinity without steric clashes [5]. Most significantly, the inhibitor's tertiary amine forms a critical salt bridge with the carboxylate group of Asp86, a residue crucial for magnesium ion coordination in the active CDK2 complex. Additionally, the inhibitor's central ring system establishes van der Waals contacts with Asp145, a residue located in the DFG motif that regulates kinase activation [5].

Table 2: Key Residue Interactions in the CDK2-CVT-313 Complex

CDK2 ResidueInteraction TypeBiological FunctionInteraction Distance (Å)
Leu83Hydrogen bondHinge region residue2.9
Asp86Ionic interactionMg²⁺ coordination3.1
Asp145Van der WaalsDFG motif activation3.8
Glu81Hydrogen bondCatalytic loop2.7
Ile10Hydrophobic contactSpecificity pocket4.2
Val18Hydrophobic contactATP-binding pocket3.9

Water-Mediated Stabilization via Asn132 in the CDK2–CVT-313 Complex

Beyond direct amino acid contacts, the CVT-313-CDK2 complex is stabilized by an intricate water-mediated hydrogen bonding network centered on Asn132. This polar residue, located near the entrance to the ATP-binding pocket, forms a critical bridge between the inhibitor's morpholino oxygen and the backbone carbonyl of Pro131 [5]. A highly conserved water molecule acts as a structural intermediary, accepting a hydrogen bond from the morpholino oxygen of CVT-313 while simultaneously donating hydrogen bonds to both the side chain carbonyl of Asn132 and the backbone nitrogen of Ala144 [5].

This water-mediated interaction contributes significantly to complex stability by: (1) Providing additional anchoring points that reduce conformational flexibility of the inhibitor; (2) Compensating for imperfect geometric complementarity between CVT-313 and the ATP-binding pocket; and (3) Enhancing binding specificity through a spatially constrained hydrogen-bonding network unique to CDK2. Structural analyses indicate that displacement of this water molecule during inhibitor binding results in an energetic penalty that is more than compensated by the formation of new favorable interactions [5]. The critical role of Asn132 is further supported by mutagenesis studies showing reduced CVT-313 affinity in N132A mutants while maintaining ATP-binding capacity [5].

Impact on Retinoblastoma Protein (Rb) Hyperphosphorylation and G1/S Arrest

CVT-313 exerts profound cell cycle arrest at the G1/S transition by specifically inhibiting CDK2-mediated phosphorylation of the retinoblastoma tumor suppressor protein (Rb). In normally cycling cells, CDK2/cyclin E complexes hyperphosphorylate Rb during late G1 phase, triggering release of E2F transcription factors and subsequent activation of S-phase genes [1] [3]. Treatment with CVT-313 at concentrations as low as 5 μM significantly reduces Rb hyperphosphorylation in multiple cell types, as demonstrated by Western blot analyses using phospho-specific Rb antibodies [1] [7]. This inhibition occurs without affecting upstream CDK4/6-mediated monophosphorylation events, confirming the compound's selective action on CDK2-dependent phosphorylation steps [10].

The functional consequence of Rb hypophosphorylation is irreversible cell cycle arrest at the restriction point. Flow cytometry analyses reveal that cells treated with CVT-313 accumulate with 2N DNA content, characteristic of G1 arrest [1] [3]. This arrest correlates with failure to initiate DNA synthesis, as measured by BrdU incorporation assays across multiple species (mouse, rat, and human cell lines) [1] [3]. The concentration required for 50% growth inhibition (GI50) ranges from 1.25 to 20 μM across various cell types, reflecting differential dependence on CDK2 activity [1] [7]. Notably, cancer cells exhibiting Myc oncogene amplification or Ras pathway activation demonstrate heightened sensitivity to CVT-313-induced arrest, suggesting potential therapeutic applications in defined molecular contexts [8].

Table 3: Cellular Effects of CVT-313 Treatment

Cellular ParameterEffect of CVT-313Concentration RangeExperimental Evidence
Rb phosphorylation>80% inhibition5-20 μMWestern blot (pRb-Ser807/811)
Cell cycle distributionG1/S accumulation1.25-20 μMFlow cytometry (2N DNA content)
DNA synthesis>90% inhibition10 μMBrdU incorporation assay
Neointima formation>80% inhibitionLocal applicationRat carotid artery model
CDC5L phosphorylationSignificant inhibition5-20 μMKinase activity profiling

The biological significance of CDK2 inhibition extends beyond cancer cells. In a rat carotid artery model of restenosis, a single intraluminal application of CVT-313 resulted in >80% reduction in neointima formation, demonstrating how selective CDK2 inhibition can prevent pathological proliferation in vascular smooth muscle [1] [3]. This effect occurs without general cytotoxicity, as evidenced by maintained vessel wall integrity and absence of apoptosis markers in treated tissues [3]. The compound's efficacy in this model highlights CDK2's central role in regulating cell cycle entry across diverse proliferative contexts and establishes proof-of-concept for CDK2-targeted therapies in non-oncological hyperproliferative disorders.

Properties

CAS Number

199986-75-9

Product Name

Cvt-313

IUPAC Name

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol

Molecular Formula

C20H28N6O3

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)

InChI Key

NQVIIUBWMBHLOZ-UHFFFAOYSA-N

SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC

Solubility

Soluble in DMSO, not in water

Synonyms

2-(bis-(hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine
CVT 313
CVT-313

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.